21-Desacetoxy-21-Chloro Anecortave
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Desacetoxy-21-Chloro Anecortave is a synthetic steroidal compound with the molecular formula C21H27ClO3 and a molecular weight of 362.89 g/mol . It is a derivative of anecortave, which is known for its anti-glucocorticoid properties. This compound has been used in the preparation of pregnane derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desacetoxy-21-Chloro Anecortave involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include chlorination and deacetylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in batch processes, with careful monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
21-Desacetoxy-21-Chloro Anecortave undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
21-Desacetoxy-21-Chloro Anecortave has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 21-Desacetoxy-21-Chloro Anecortave involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to glucocorticoid receptors, thereby modulating the expression of genes involved in inflammation and immune response. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Anecortave: The parent compound, known for its anti-glucocorticoid properties.
Cortisol: A naturally occurring glucocorticoid with similar structural features.
Prednisolone: A synthetic glucocorticoid used in various therapeutic applications.
Uniqueness
21-Desacetoxy-21-Chloro Anecortave is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the chlorine atom and the absence of the acetoxy group differentiate it from other similar compounds, potentially leading to unique pharmacological effects.
Properties
Molecular Formula |
C21H27ClO3 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(8S,10S,13S,14S,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO3/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 |
InChI Key |
YFXBALFUWXVJMK-ONKRVSLGSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CCl)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CCl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.